molecular formula C9H13NO2 B2934873 6-(2-Methylpropoxy)pyridin-3-ol CAS No. 1256786-97-6

6-(2-Methylpropoxy)pyridin-3-ol

Cat. No.: B2934873
CAS No.: 1256786-97-6
M. Wt: 167.208
InChI Key: MOLJVBVIZXJELC-UHFFFAOYSA-N
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Description

6-(2-Methylpropoxy)pyridin-3-ol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is a derivative of pyridin-3-ol, where the hydroxyl group at the 3-position of the pyridine ring is substituted with a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 6-(2-Methylpropoxy)pyridin-3-ol involves the reaction of 3-bromo-4-fluorobenzonitrile with 6-isobutoxypyridin-3-ol in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) at 80°C for 4 hours . The reaction mixture is then cooled, diluted with water, and extracted with dichloromethane (DCM). The organic layer is washed with brine, filtered, and concentrated to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives presents a promising biocatalytic approach . This method involves the use of microbial cells to introduce hydroxyl groups into pyridine derivatives, potentially offering a more sustainable and efficient production route.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylpropoxy)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-(2-Methylpropoxy)pyridin-3-one, while reduction can produce 6-(2-Methylpropoxy)pyridin-3-amine .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 6-(2-Methylpropoxy)pyridin-3-ol include:

Uniqueness

This compound is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical properties and reactivity compared to other pyridinols. This substitution can influence the compound’s solubility, stability, and interaction with other molecules,

Properties

IUPAC Name

6-(2-methylpropoxy)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)6-12-9-4-3-8(11)5-10-9/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLJVBVIZXJELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of nBuLi in hexane (2.5 M, 70 mL, 0.176 mol) was added to a solution of 5-bromo-2-isobutoxy-pyridine (Preparation 8, 27 g, 0.117 mol) in THF (300 mL) under a nitrogen atmosphere at −78° C. After stirring for 1 hour, trimethyl borate (18.3 g, 0.176 mol) was added. The mixture was stirred at 0° C. for 1 hour then diluted with 3N NaOH (15 mL) and hydrogen peroxide (30%, 175 mL). The resulting mixture was stirred at room temperature for 1 hour and extracted with EtOAc (3×500 mL). The combined organics were washed with saturated aqueous sodium sufite (3×500 mL), brine (300 mL) then dried over sodium sulfate and filtered. The filtrate was concentrated in vacuo to yield the crude product that was purified by silica gel chromatography (petroleum ether/EtOAc 100:1 to 10:1) to give the title compound as an off-white solid (6.0 g).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
175 mL
Type
solvent
Reaction Step Three

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